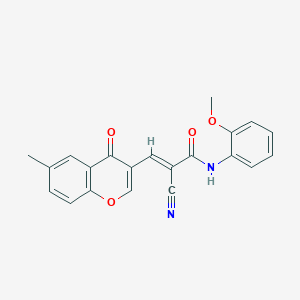
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
科学研究应用
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities. It has also shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use as a fluorescent probe.
作用机制
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide varies depending on its application. In antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, it suppresses the production of inflammatory cytokines. In anti-diabetic activity, it improves insulin sensitivity. In herbicidal activity, it inhibits the growth of weeds by interfering with photosynthesis. In fluorescent probe activity, it exhibits fluorescence when exposed to UV light.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. It also modulates the expression of various genes involved in different cellular processes. In animal studies, it has been found to have low toxicity and no adverse effects on vital organs.
实验室实验的优点和局限性
The advantages of using 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in lab experiments include its low toxicity, high stability, and diverse applications. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. Its high cost and complex synthesis method can also limit its availability for research purposes.
未来方向
The potential applications of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in various fields provide numerous opportunities for future research. Some possible future directions include exploring its potential as a therapeutic agent for other diseases, investigating its mode of action in different cellular processes, optimizing its synthesis method to reduce cost and increase yield, and developing new applications in material science.
合成方法
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide involves the reaction of 2-methoxybenzaldehyde, malononitrile, 6-methyl-4H-chromen-4-one, and acryloyl chloride in the presence of triethylamine. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
属性
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-7-8-18-16(9-13)20(24)15(12-27-18)10-14(11-22)21(25)23-17-5-3-4-6-19(17)26-2/h3-10,12H,1-2H3,(H,23,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPOQBSMSQKHP-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=C(C#N)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431280.png)
![3-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5431288.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5431316.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)

![4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5431334.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5431335.png)
![2-(allylthio)-6,7-dimethyl-4-[2-(4-nitrophenyl)vinyl]quinazoline](/img/structure/B5431341.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)
![(2-methoxyethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B5431352.png)
![4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)